Copper;dichloride

Catalog No.
S567719
CAS No.
7447-39-4
M.F
Cl2Cu
CuCl2
M. Wt
134.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper;dichloride

CAS Number

7447-39-4

Product Name

Copper;dichloride

IUPAC Name

dichlorocopper

Molecular Formula

Cl2Cu
CuCl2

Molecular Weight

134.45 g/mol

InChI

InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2

InChI Key

ORTQZVOHEJQUHG-UHFFFAOYSA-L

SMILES

[Cl-].[Cl-].[Cu+2]

solubility

Soluble in acetone.
SOL IN HOT SULFURIC ACID.
70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C
53 g/100 cc alcohol @ 15 °C
68 g/100 cc methanol @ 15 °C
73 parts/100 parts water @ 20 °C

Synonyms

copper(II) chloride, CuCl2, cupric chloride, cupric chloride anhydrous, cupric chloride dihydrate, cupric chloride eriochalcite (CuCl2.2H2O), cupric chloride, 64Cu-labeled cpd, cupric chloride, dihydrate 2H-labeled cpd

Canonical SMILES

Cl[Cu]Cl

The exact mass of the compound Cupricchloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in acetone.sol in hot sulfuric acid.70.6 g/100 cc water @ 0 °c, 107.9 g/100 cc water @ 100 °c53 g/100 cc alcohol @ 15 °c68 g/100 cc methanol @ 15 °c73 parts/100 parts water @ 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165706. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Copper - Supplementary Records. It belongs to the ontological category of inorganic chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Copper(II) chloride (CAS: 7447-39-4) is a highly versatile, anhydrous transition metal halide characterized by its strong Lewis acidity, mild oxidizing capability, and exceptional solubility profile. Unlike many other copper salts, anhydrous CuCl2 dissolves readily in a wide range of polar organic solvents, including alcohols and ketones, making it a premier choice for non-aqueous homogeneous catalysis and advanced precursor formulations. In industrial and laboratory settings, it is primarily procured for its role as a redox co-catalyst, a specialized deprotecting agent, and a critical precursor for phase-pure copper nanoparticles and metal-organic frameworks[1].

Attempting to substitute Copper(II) chloride with more common or cheaper alternatives like Copper(II) sulfate (CuSO4) or Copper(II) acetate often results in catastrophic process failures. This non-interchangeability is driven by two main factors: solvent incompatibility and the unique coordinating behavior of the chloride ligand. In organic synthesis, replacing CuCl2 with CuSO4 in ethanolic or ketonic solvents leads to immediate precipitation, halting homogeneous reactions. Furthermore, the chloride ion actively participates in stabilizing intermediate metallic states—such as preventing the hydrolysis of Cu(I) to Cu2O during nanoparticle synthesis, and facilitating the reoxidation of Pd(0) to Pd(II) in Wacker-type oxidations—functions that sulfate, nitrate, and acetate counterions cannot perform [1].

Absolute Solubility Advantage in Organic Solvents

The solubility profile of CuCl2 in organic solvents vastly outperforms that of other common copper(II) salts. Quantitative measurements demonstrate that CuCl2 achieves a high solubility of approximately 53 g/100 mL in ethanol at 15 °C. In stark contrast, CuSO4 is practically insoluble in ethanol, acetone, and ether[1]. This massive discrepancy dictates material selection for any process requiring a homogeneous copper source in non-aqueous or mixed-solvent environments.

Evidence DimensionSolubility in Ethanol (15 °C)
Target Compound Data~53 g / 100 mL
Comparator Or BaselineCuSO4 (~0 g / 100 mL)
Quantified Difference>50 g/100 mL difference in solubility capacity
ConditionsEthanol solvent at 15 °C

Ensures that buyers formulating non-aqueous catalytic systems or organic-based precursors do not experience process-halting precipitation.

Catalytic Efficacy in THP/EE Ether Deprotection

CuCl2 exhibits highly specific Lewis acid catalytic activity that cannot be replicated by generic Cu(II) salts. In the deprotection of tetrahydropyranyl (THP) and 1-ethoxyethyl (EE) ethers, the use of 2-5 mol% CuCl2 in ethanol achieves >90% isolated yields of the deprotected alcohol within 2-3 hours. When CuSO4 or Cu(acac)2 were tested under identical reflux conditions, they were found to be completely ineffective, yielding 0% of the target product [1].

Evidence DimensionIsolated yield of deprotected alcohol
Target Compound Data>90% yield
Comparator Or BaselineCuSO4 and Cu(acac)2 (0% yield)
Quantified Difference>90% absolute yield increase
Conditions2-5 mol% catalyst in 95% EtOH, reflux for 2-3 hours

Proves that CuCl2 provides unique Lewis acid coordination necessary for specific organic transformations where other copper salts are inert.

Phase Control in Copper Nanoparticle Synthesis

The choice of copper precursor strictly dictates the chemical composition and phase purity of the resulting nanoparticles during radiolytic reduction in microemulsions. When CuCl2 is utilized as the precursor, the strong scavenging and stabilizing ability of the chloride ion prevents the hydrolysis of the Cu(I) intermediate, resulting in the formation of pure Cu nanoparticles. Conversely, when CuSO4 is used under the exact same conditions, the weaker stabilizing ability of the sulfate ion leads to the formation of copper(I) oxide (Cu2O) instead of pure copper [1].

Evidence DimensionNanoparticle phase composition
Target Compound DataPure Cu nanoparticles
Comparator Or BaselineCuSO4 (Yields Cu2O nanoparticles)
Quantified DifferenceComplete shift in material phase (Metal vs. Oxide)
ConditionsRadiolytic reduction in Triton X-100-based water-in-oil microemulsions

Critical for procurement in nanotechnology, as substituting CuCl2 with CuSO4 will yield an entirely different and potentially unwanted material phase.

Co-Catalyst Essentiality in Wacker-Type Oxidations

In carbon-supported Wacker-type catalysts for low-temperature CO oxidation, the presence of the chloride ion from CuCl2 is essential to sustain the active Pd(II) species. Studies confirm that CuCl2 efficiently reoxidizes reduced palladium species back to Pd(II), maintaining the catalytic cycle. Non-chloride copper sources fail to provide the necessary coordination environment, leading to rapid catalyst deactivation [1].

Evidence DimensionMaintenance of active Pd(II) catalytic species
Target Compound DataSustains continuous catalytic cycle
Comparator Or BaselineNon-chloride Cu(II) salts (Rapid deactivation)
Quantified DifferenceEnables continuous turnover vs. cycle termination
ConditionsCarbon-supported Pd-Cu catalyst system for low-temperature CO oxidation

Mandates the procurement of CuCl2 for industrial Wacker-type redox systems where the chloride ligand is non-negotiable for catalyst regeneration.

Homogeneous Non-Aqueous Catalysis

Driven by its exceptional solubility in ethanol and ketones (>50g/100mL), CuCl2 is the mandatory choice for homogeneous catalytic reactions requiring a non-aqueous environment. It prevents the precipitation issues associated with CuSO4, ensuring consistent catalyst distribution in organic synthesis workflows [1].

Phase-Pure Copper Nanoparticle Production

For the synthesis of pure metallic copper nanoparticles, CuCl2 is preferred over sulfate or nitrate precursors. The chloride ions actively stabilize intermediate states during reduction, preventing unwanted hydrolysis and ensuring the final product is pure Cu rather than Cu2O [2].

Wacker Process and Redox Co-Catalysis

In Wacker-type oxidations and low-temperature CO oxidation systems, CuCl2 is procured as an essential co-catalyst. Its specific ability to coordinate with and reoxidize palladium species (Pd(0) to Pd(II)) relies entirely on the chloride ligand, a function that cannot be fulfilled by generic copper salts [3].

Physical Description

Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative.
Dry Powder; Pellets or Large Crystals; Other Solid; Liquid

Color/Form

Yellow to brown, microcrystalline powder
Yellow-brown, monoclinic crystals

Exact Mass

132.867303 g/mol

Monoisotopic Mass

132.867303 g/mol

Boiling Point

993 °C DECOMP TO CUPROUS CHLORIDE

Heavy Atom Count

3

Density

2.54 at 68 °F (USCG, 1999) - Denser than water; will sink

Melting Point

630 °C (extrapolated)

UNII

S2QG84156O
P484053J2Y

Related CAS

10125-13-0 (dihydrate)
15158-11-9 (Parent)
7447-39-4 (Parent)
15158-11-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 395 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 395 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 390 of 395 companies with hazard statement code(s):;
H301 (20.51%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (79.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (63.59%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (78.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (82.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (39.23%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (58.46%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as a supplement to intravenous solutions given for total parenteral nutrition (TPN).

Pharmacology

Copper is an essential nutrient which serves as a co factor for serum ceruloplasmin, an oxidase necessary for proper formation of the iron carrier protein, transferrin. Copper also helps maintain normal rates of red and white blood cell formation. Providing copper during Total Parenteral Nutrition helps prevent development of the following deficiency symptoms: Leukopenia, neutropenia, anemia, depressed ceruloplasmin levels, impaired transferrin formation, secondary iron deficiency and osteoporosis.

Mechanism of Action

The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

7447-39-4
1344-67-8

Absorption Distribution and Excretion

Mean copper absorption of 57 percent (range 40 to 70 per cent) following oral administration of 0.4 - 4.5 mg copper (as copper acetate) to four volunteers. An early human study suggested a maximum blood copper concentration was reached some two hours after oral copper chloride administration (1.5 - 12 mg copper)
Renal
Copper is distributed to all tissues with the highest concentrations in liver, heart, brain, kidneys and muscle. Intracellular copper is predominantly metallothionein-bound. Reported copper in the lungs, liver, kidney, blood, bile and stomach (33.7, 35.1, 41.4, 13.8, 2.8, and 2988 µg/g wet weight respectively)

Metabolism Metabolites

Copper is mainly absorbed through the gastrointestinal tract, but it can also be inhalated and absorbed dermally. It passes through the basolateral membrane, possibly via regulatory copper transporters, and is transported to the liver and kidney bound to serum albumin. The liver is the critical organ for copper homoeostasis. In the liver and other tissues, copper is stored bound to metallothionein, amino acids, and in association with copper-dependent enzymes, then partitioned for excretion through the bile or incorporation into intra- and extracellular proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. Copper may induce the production of metallothionein and ceruloplasmin. The membrane-bound copper transporting adenosine triphosphatase (Cu-ATPase) transports copper ions into and out of cells. Physiologically normal levels of copper in the body are held constant by alterations in the rate and amount of copper absorption, compartmental distribution, and excretion. (L277, L279)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Corrosives

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Computer and Electronic Product Manufacturing
Plastics Material and Resin Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Primary Metal Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Copper chloride: ACTIVE
Copper chloride (CuCl2): ACTIVE

Dates

Last modified: 04-14-2024

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